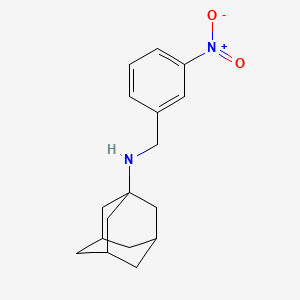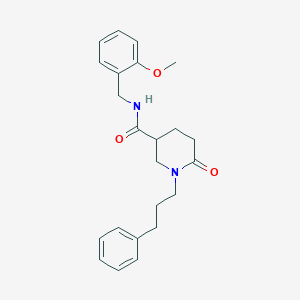![molecular formula C22H22FN3O3 B5062172 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone, also known as FUBPZ, is a small molecule that has been extensively studied in the field of medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the immune response against cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of chronic inflammatory diseases. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone for lab experiments is its high purity and stability, which makes it a valuable tool for medicinal chemistry research. This compound is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound is still in the early stages of development as a potential therapeutic agent, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone, including further studies on its mechanism of action, its efficacy and safety in animal models and humans, and its potential therapeutic applications in a wide range of diseases. Specifically, future research could focus on developing this compound derivatives with improved potency and selectivity, identifying biomarkers that can predict response to this compound treatment, and exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy. Overall, this compound has great potential as a valuable tool for medicinal chemistry research and as a potential therapeutic agent for a wide range of diseases.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone involves a multistep process that begins with the reaction of 4-fluorobenzylamine with 2-isopropyl-5-chlorobenzoxazole to form a key intermediate. This intermediate is then reacted with piperazine and a carbonylating agent to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for medicinal chemistry research.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)21-24-18-11-16(5-8-19(18)29-21)22(28)26-10-9-25(20(27)13-26)12-15-3-6-17(23)7-4-15/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMMDAVWQFLUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(C(=O)C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5062166.png)


![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)